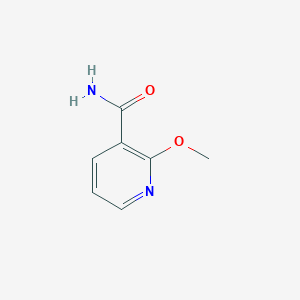

2-Methoxypyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJXVWIPWJKJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291217 | |

| Record name | 2-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-28-0 | |

| Record name | NSC74202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2,6-Dichloropyridine-3-carboxylate (16) and 2,6-difluoropyridine-3-carboxylate (12) are common starting esters.

- The key intermediate is often a methyl 2-methoxy-6-methylaminopyridine-3-carboxylate derivative (compound 8 in the literature), which can be converted to the target carboxamide.

Nucleophilic Substitution Reactions

Selective substitution at the 2- or 6-position is achieved by reacting the halogenated pyridine esters with nucleophiles such as methylamine or sodium methoxide.

- Reaction of methyl 2,6-difluoropyridine-3-carboxylate (12) with methylamine in ethanol at approximately -25 °C yields a mixture of regioisomers: methyl 2-fluoro-6-methylaminopyridine-3-carboxylate (13) and methyl 6-fluoro-2-methylaminopyridine-3-carboxylate (14) in a ratio of about 57:43.

- Solvent choice significantly affects regioselectivity. For instance, reactions in N,N-dimethylformamide (DMF) at low temperatures (-30 to 5 °C) favor substitution at the 6-position, increasing the yield of the desired 6-methylaminopyridine derivative.

- Sodium methoxide treatment of intermediates leads to methoxylation predominantly at the 2-position, converting 2-chloropyridine esters to 2-methoxypyridine derivatives with high yields (up to 87%).

Oxidation and Further Functionalization

- After methoxylation, oxidation of sulfur-containing intermediates (such as 6-(4-methylbenzenethio)pyridine derivatives) with suitable oxidants produces sulfoxide and sulfone intermediates, which are then subjected to nucleophilic substitution by methylamine to introduce the methylamino group at the 6-position.

- Bromination of the methylaminopyridine intermediate using N-bromosuccinimide (NBS) followed by alkaline hydrolysis yields the 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a precursor closely related to 2-Methoxypyridine-3-carboxamide.

Hydrolysis and Final Conversion

- Alkaline hydrolysis of methyl esters converts them into the corresponding carboxylic acids or carboxamides.

- For example, hydrolysis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate followed by bromination affords the target acid in high yield (up to 96%).

Reaction Conditions and Optimization

The following table summarizes key reaction parameters and their effects on regioselectivity and yield for the nucleophilic substitution of 2,6-difluoropyridine-3-carboxylate (12) with methylamine:

| Run | Solvent | Temperature (°C) | Reaction Time | Ratio (6-substituted : 2-substituted) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methanol | 5 | 10 min | 46 : 54 | Quantitative | Low regioselectivity |

| 2 | Methanol | -78 | - | No reaction | - | Reaction did not proceed |

| 3 | DMF | 5 | - | 97 : 3 | High | High regioselectivity favoring 6-position |

| 4 | DMF | -30 | - | High | - | Similar to run 3 |

| 5 | DMF | -60 | - | High | - | Similar to run 3 |

| 6 | Acetonitrile | 5 | - | Low | Poor | Poor yield |

| 7 | Tetrahydrofuran (THF) | 5 | - | Low | Poor | Poor yield |

| 8 | Dichloromethane (CH2Cl2) | 5 | - | Low | Poor | Poor yield |

Source: Adapted from Hirokawa et al., 2000

This data highlights the importance of solvent polarity and temperature in achieving regioselective substitution.

Summary of Yields and Overall Efficiency

The overall synthetic route from 2,6-dichloropyridine or 2,6-difluoropyridine derivatives to this compound or closely related acids achieves yields ranging from 60% to 97% in key steps, with an overall yield of approximately 63-67% for multi-step syntheses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-methoxy and carboxamide groups direct regioselective substitution patterns. Key findings include:

-

Methoxylation : Methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate undergoes methoxylation at the 2-position when treated with sodium methoxide in THF or CH₂Cl₂, yielding 2-methoxy derivatives with 85-97% regioselectivity .

-

Thiolate displacement : In DMF, 2,6-dichloropyridine-3-carboxylates react with 4-methylbenzenethiolate anions at the 6-position with >97% selectivity .

Table 1 : Solvent effects on substitution regioselectivity

| Substrate | Solvent | Position Modified | Yield | Regioselectivity |

|---|---|---|---|---|

| Methyl 2,6-dichloropyridine-3-carboxylate | THF | 2 | 68% | 85% |

| Methyl 2,6-dichloropyridine-3-carboxylate | DMF | 6 | Quant. | >97% |

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis protocols enable precise modifications:

-

Ester to carboxamide : Methyl 4-methoxypyridine-3-carboxylate converts to 4-methoxypyridine-3-carboxamide using NH₄OH/MeOH (1:1) at RT for 24 hr (96% yield) .

-

Amide hydrolysis : Requires harsh conditions (6M HCl, reflux) due to the electron-withdrawing pyridine ring.

Bromination and Halogenation

Electrophilic bromination occurs preferentially at the 5-position:

-

NBS-mediated bromination : Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate reacts with N-bromosuccinimide (NBS) in CCl₄ to give 5-bromo derivatives in 96% yield .

-

Di-bromination side reactions : Occur in <5% cases via decarboxylation pathways under alkaline conditions .

Condensation Reactions

The carboxamide group participates in heterocycle formation:

-

Pyridine ring expansion : Condensation with chalcones (4a–i) and malononitrile yields 2-methoxypyridine-3-carbonitrile derivatives (5a–i) with IC₅₀ values of 1–5 μM against HepG2 cancer cells .

Table 2 : Cytotoxic activity of select derivatives

| Compound | HepG2 IC₅₀ (μM) | DU145 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |

|---|---|---|---|

| 5d | 1.2 | 2.8 | 3.1 |

| 5g | 2.4 | 1.9 | 4.7 |

Oxidation/Reduction Pathways

-

Oxidation : Potassium permanganate oxidizes the methyl group to carboxylic acid derivatives under acidic conditions .

-

Reduction : Sodium borohydride selectively reduces nitro groups to amines while preserving the pyridine ring .

Structural Characterization Data

Critical spectroscopic signatures from :

-

¹H NMR (MeOD): δ 8.74 (s, H1), 8.51 (d, J=6.04 Hz, H6), 7.18 (d, J=6.04 Hz, H5), 3.96 (s, COOMe), 3.87 (s, OMe)

-

¹³C NMR : 165.58 (C4), 164.92 (C7), 153.52 (C2), 151.37 (C6)

These reactions establish 2-methoxypyridine-3-carboxamide as a linchpin for synthesizing bioactive pyridine derivatives. The compound's predictable regiochemistry under varied conditions enables rational design of kinase inhibitors and anticancer agents, though strict solvent control remains essential to avoid undesired side products .

Scientific Research Applications

Chemical Synthesis and Properties

2-Methoxypyridine-3-carboxamide can be synthesized through various methods, including condensation reactions and functional group transformations. The compound's structure allows it to act as a building block for more complex molecules, making it valuable in synthetic organic chemistry.

Synthesis Overview

| Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of pyridine derivatives with carbonyl compounds. |

| Functional Group Modifications | Transformations such as alkylation or acylation to introduce substituents. |

Antimicrobial Activity

One of the notable applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of pyridine carboxamides exhibit activity against Mycobacterium tuberculosis, with some compounds demonstrating bactericidal effects comparable to established treatments like isoniazid .

Case Study: Mycobacterium tuberculosis Inhibition

- A study identified a pyridine carboxamide derivative that inhibited M. tuberculosis growth in vitro and in macrophage models, highlighting the compound's potential as a lead for anti-tubercular drug development .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancers. Some derivatives exhibited promising antiproliferative activity with IC50 values ranging from 1 to 5 µM .

Table: Cytotoxic Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HepG2 | 3.5 |

| 5g | DU145 | 4.0 |

| 5h | MDA-MB-231 | 2.8 |

Industrial Applications

In addition to its biological relevance, this compound is utilized in industrial processes:

- As a precursor in the synthesis of agrochemicals.

- In the formulation of advanced materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes 2-Methoxypyridine-3-carboxamide and its structural analogues, highlighting key differences in substituents and physicochemical properties:

Substituent Effects on Bioactivity

- Methoxy Group : The 2-methoxy group in this compound enhances solubility and binding affinity in antitubercular derivatives .

- Halogen Substitution : Chloro and fluoro groups (e.g., in 8m , 8n ) improve antibacterial activity, likely due to increased lipophilicity and target interaction .

- Fused Ring Systems: Pyrrolo- or thieno-fused pyridines (e.g., and ) exhibit higher molecular weights (~300–350 g/mol) and improved enzyme inhibition but may reduce druglikeness compared to simpler carboxamides .

Druglikeness and Toxicity

- Simpler Derivatives : this compound (MW = 152.15) adheres more closely to Lipinski’s rules (MW < 500) than fused-ring analogues, suggesting better oral bioavailability .

- In Silico Predictions : Pyrrolo-pyridine derivatives showed favorable toxicity and drug score profiles, though their increased complexity may pose metabolic challenges .

Key Research Findings

Activity vs. Structure: Antitubercular activity is maximized with a 2-methoxy group and halogenated aryl rings, while neurological activity requires multi-substituted thieno-pyridine systems .

Solubility : 3-Pyridinecarboxamide (without methoxy) has higher aqueous solubility (100 g/100 mL) than 2-methoxy derivatives, impacting formulation strategies .

Biological Activity

2-Methoxypyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methoxypyridine with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.8 | Apoptosis induction |

| HepG2 | 5.5 | Cell cycle arrest |

| HeLa | 6.0 | Apoptotic pathway activation |

Data derived from various studies on the compound's biological activity.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values indicate significant efficacy compared to standard antibiotics.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to penicillin |

| Escherichia coli | 16 | Less effective than ampicillin |

Data indicates the compound's potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets, including enzymes involved in apoptosis and cell proliferation. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, enhancing its therapeutic potential.

Case Studies

-

Case Study on Anticancer Activity

A study involving the treatment of MCF-7 cells with varying concentrations of this compound revealed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound may serve as a lead for developing new anticancer therapies. -

Antimicrobial Efficacy Study

In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound. Results indicated a significant reduction in bacterial load, supporting its use as an adjunct therapy in resistant infections.

Q & A

What are the optimal synthetic routes for 2-Methoxypyridine-3-carboxamide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves functionalization of pyridine precursors. A common approach starts with 3-cyanopyridine derivatives, where methoxy and carboxamide groups are introduced via nucleophilic substitution or hydrolysis. For example, methyl ester intermediates (e.g., methyl 2-methoxypyridine-3-carboxylate) can be hydrolyzed to the carboxylic acid using KOH/EtOH, followed by amidation with NH3 or amines under catalytic conditions .

Key Parameters :

- Oxidation/Reduction : Use KMnO₄ in acidic conditions for controlled oxidation of methyl groups to carboxylates .

- Amidation : Employ coupling agents like EDCl/HOBt to minimize side reactions.

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) ensures >95% purity .

How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic data?

Advanced Research Question

Conflicting data between NMR and mass spectrometry often arise from tautomerism or solvate formation. For example, the carboxamide proton (NH₂) may exhibit broad peaks in DMSO-d₆ due to hydrogen bonding, while X-ray crystallography can confirm planar geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in the crystal lattice) .

Methodology :

- NMR Titration : Use D₂O exchange to identify labile protons.

- X-ray Diffraction : Resolve tautomeric forms by analyzing bond lengths (e.g., C=O vs. C–N) .

- DFT Calculations : Compare experimental IR spectra with computed vibrational modes to validate structures .

What strategies are effective in studying the biological activity of this compound derivatives?

Basic Research Question

Derivatives are often screened for enzyme inhibition (e.g., kinases) or receptor binding. For instance, introducing electron-withdrawing groups at the 5-position enhances interactions with hydrophobic enzyme pockets.

Experimental Design :

- In Vitro Assays : Use fluorescence polarization to measure binding affinity to target proteins.

- SAR Studies : Compare IC₅₀ values of analogs with varying substituents (e.g., methyl vs. chloro at the 4-position) .

- Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH) .

How can computational methods predict the reactivity and regioselectivity of this compound in electrophilic substitutions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The methoxy group at C2 directs electrophiles to C5 due to resonance activation, while the carboxamide at C3 deactivates C4 via inductive effects.

Workflow :

- Fukui Functions : Identify nucleophilic sites (C5 > C6 > C4) .

- Transition State Modeling : Simulate nitration or halogenation pathways to predict major products.

- Solvent Effects : Include PCM models to account for polar protic solvents (e.g., H₂O vs. DMF) .

What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?

Basic Research Question

HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) detects degradation products (e.g., hydrolysis to carboxylic acid). Accelerated stability studies (40°C/75% RH for 6 months) quantify decomposition rates.

Protocol :

- Forced Degradation : Expose to UV light (254 nm) or H₂O₂ to identify photo- and oxidative byproducts.

- LC-MS : Confirm molecular ions ([M+H]⁺) and fragment patterns for impurities .

How should researchers address contradictions between experimental data and theoretical models for this compound’s electronic properties?

Advanced Research Question

Discrepancies in dipole moments or UV-Vis spectra may stem from solvent effects or inadequate basis sets in DFT. Validate models by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.